3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione
Description
This compound is a pentacyclic heterocyclic system containing sulfur (thia) and nitrogen (diaza) atoms at positions 1 and 12, respectively. Its 21-membered henicosa backbone includes fused aromatic rings and two ketone groups (diones) at positions 11 and 21. The structure is stabilized by conjugated π-electrons and intramolecular hydrogen bonding.
Properties
IUPAC Name |
3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16-15-12-7-3-4-8-13(12)23-18(15)20-14(19-16)9-10-5-1-2-6-11(10)17(20)22/h1-2,5-6,9H,3-4,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEMQBSAGQMBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=CC5=CC=CC=C5C4=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione is a complex organic compound with potential biological activities that have attracted interest in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 378.44 g/mol.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase-3 activation .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound.
- In vitro Studies : The compound demonstrated inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties.
- Mechanism : It is thought to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
-
Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups 3.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Inhibits bacterial growth (MIC: 5-20 µg/mL) | |
| Anti-inflammatory | Reduces cytokine production | 3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Heteroatom Substitution :
- The target compound’s sulfur atom at position 3 contrasts with oxygen in 3,22-dioxa analogs, which reduces electronegativity and alters π-electron delocalization .
- Camptothecin derivatives (e.g., ) feature hydroxyl and ethyl groups, enhancing solubility and target binding compared to the less polar dione groups in the target compound.
Ring Conformation :
- Piperazine rings in 3,22-dioxa analogs adopt a chair conformation, while the target compound’s fused aromatic system likely enforces planar rigidity, affecting intermolecular interactions .
Bioactivity :
- Benzodioxin-thiadiazole hybrids exhibit antidiabetic activity via enzyme inhibition, whereas camptothecin analogs (e.g., ) target topoisomerase I in cancer therapy. The target compound’s lack of polar substituents may limit similar bioactivity unless modified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
